molecular formula C13H8ClN3OS B8792106 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]- CAS No. 56708-28-2

4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]-

Cat. No. B8792106
M. Wt: 289.74 g/mol
InChI Key: ARCRSKORASYYDV-UHFFFAOYSA-N
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Patent
US06133258

Procedure details

The reaction procedure of (2) of Example 1 was followed except that 6.19 g (19 mmol) of 1-(2-chloronicotinoyl)-3-(4-chlorophenyl)thiourea was used. As a result, 5.49 g of 2-(4-chloroanilino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloronicotinoyl)-3-(4-chlorophenyl)thiourea
Quantity
6.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(NC2SC3N=CC=CC=3C(=O)N=2)=CC=1.Cl[C:21]1[N:39]=[CH:38][CH:37]=[CH:36][C:22]=1[C:23]([NH:25][C:26]([NH:28][C:29]1[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=1)=[S:27])=[O:24]>>[Cl:35][C:32]1[CH:33]=[CH:34][C:29]([NH:28][C:26]2[S:27][C:21]3[N:39]=[CH:38][CH:37]=[CH:36][C:22]=3[C:23](=[O:24])[N:25]=2)=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
Step Two
Name
1-(2-chloronicotinoyl)-3-(4-chlorophenyl)thiourea
Quantity
6.19 g
Type
reactant
Smiles
ClC1=C(C(=O)NC(=S)NC2=CC=C(C=C2)Cl)C=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.49 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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